![molecular formula C8H9IO3 B3045415 4-Iodo-2,6-dimethoxyphenol CAS No. 106465-03-6](/img/structure/B3045415.png)
4-Iodo-2,6-dimethoxyphenol
Overview
Description
4-Iodo-2,6-dimethoxyphenol is a chemical compound with the molecular formula C8H9IO3 .
Synthesis Analysis
The synthesis of 4-Iodo-2,6-dimethoxyphenol has been discussed in several studies . For instance, one study reported the synthesis and I-125-radiolabelling of a compound with similar structure . Another study described the synthesis and identification of urinary metabolites of a related compound, 4-iodo-2,5-dimethoxyphenethylamine .Molecular Structure Analysis
The molecular structure of 4-Iodo-2,6-dimethoxyphenol has been analyzed in various studies . The compound has a molecular weight of 280.06 g/mol . Its molecular formula is C8H9IO3 . The InChIKey of the compound is AHZBYPUCMFEWDO-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Iodo-2,6-dimethoxyphenol have been studied . For example, one study examined the oxidation process of a similar compound, 2,6-Dimethoxyphenol, by laccase from Botryosphaeria rhodina MAMB-05 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-2,6-dimethoxyphenol have been analyzed . The compound has a molecular weight of 280.06 g/mol . Its molecular formula is C8H9IO3 .Scientific Research Applications
- 4-Iodo-2,6-dimethoxyphenol has demonstrated antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress. Researchers have explored its potential as an additive in biodiesel fuels to enhance oxidation stability .
Antioxidant Properties
Odor Reduction in Rubber Products
Safety and Hazards
properties
IUPAC Name |
4-iodo-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBYPUCMFEWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626079 | |
Record name | 4-Iodo-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
106465-03-6 | |
Record name | 4-Iodo-2,6-dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70626079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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